REACTION_SMILES
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[K+:19].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]2[cH:7][cH:8][n:9]([CH2:13][C:14](=[O:15])[O:16][CH3:17])[c:10]2[cH:11][cH:12]1.[OH-:18]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]2[cH:7][cH:8][n:9]([CH2:13][C:14](=[O:15])[OH:16])[c:10]2[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)Cn1ccc2cc([N+](=O)[O-])ccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=C(O)Cn1ccc2cc([N+](=O)[O-])ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |